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Compound Name: PD 173955 analog 1

Cat. No.: B2956238

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Abl and Src family of non-receptor
tyrosine kinases. These kinases are implicated in various cellular processes, including cell
growth, proliferation, and differentiation. Dysregulation of Abl and Src kinase activity is a
hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl
fusion protein exhibits constitutive kinase activity. More recently, analogs of PD 173955 have
been investigated for their potential role in neurodegenerative diseases, specifically for their
ability to modulate the processing of the amyloid precursor protein (APP), a key event in
Alzheimer's disease pathology.

This document provides detailed protocols for the synthesis of a representative PD 173955
analog. It also includes summaries of their biological activities and diagrams of the key
signaling pathways they modulate.

Data Presentation
Table 1: In Vitro Kinase and Cell Growth Inhibition by PD
173955 and Analogs
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Target ] Cell Growth o
Compound . IC50 (nM) Cell Line Citation
Kinase IC50 (nM)
Bcr-Abl-
PD 173955 Ber-Abl 1-2 N 2-35 [1]
positive cells
Src 22 MDA-MB-468 500
c-Kit ~25 MO07e 40 [1]
PD 180970 Ber-Abl K562 [1]
Analog 3a
Abl/Src Inactive N2a695
(DV2-103)
Weakly
Analog 3m Abl/Src active/lnactiv N2a695
e
Weakly
Analog 5b Abl/Src active/Inactiv N2a695
e
Weakly
Analog 5c¢ Abl/Src active/Inactiv N2a695
e
Weakly
Analog 5f Abl/Src active/lnactiv N2a695

e

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols
Synthesis of a Representative PD 173955 Analog: N-(2,6-
dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-
(methylthio)pyrimidin-4-amine
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This protocol describes a multi-step synthesis of a PD 173955 analog, which involves the
construction of the core pyrido[2,3-d]pyrimidine scaffold followed by functionalization.

Materials:

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

2,6-Dichloroaniline

e N-Methylpiperazine

e Sodium triacetoxyborohydride (STAB)

o Palladium(ll) acetate (Pd(OACc)2)

o 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
e Sodium tert-butoxide (NaOtBu)

e Toluene, Anhydrous

¢ Dichloromethane (DCM), Anhydrous

o Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Hexanes

o Saturated agueous sodium bicarbonate (NaHCO?3)
e Brine

e Anhydrous magnesium sulfate (MgSO4)

 Silica gel for column chromatography

Procedure:
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Step 1: Synthesis of N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline

To a stirred solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in
anhydrous DCM at room temperature, add 2,6-dichloroaniline (1.1 eq).

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise
over 15 minutes.

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
Separate the organic layer, and extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgS0O4, filter, and
concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., gradient elution with 20-
50% EtOAc in hexanes) to afford the desired product.

Step 2: Synthesis of N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-

4-amine

To a flame-dried Schlenk flask, add N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-
dichloroaniline (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).

Evacuate and backfill the flask with argon or nitrogen three times.

Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide
(1.4 eq).

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction
progress by TLC.

After completion, cool the reaction to room temperature and dilute with EtOAc.

Filter the mixture through a pad of Celite®, washing with EtOAc.
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e Concentrate the filtrate under reduced pressure.

» Purify the crude product by silica gel column chromatography (e.g., gradient elution with O-
10% MeOH in DCM) to yield the final product.

Characterization:

The final product should be characterized by standard analytical techniques, such as 'H NMR,
13C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the
activation of multiple downstream signaling pathways that drive cell proliferation and survival in
Chronic Myeloid Leukemia. PD 173955 and its kinase-active analogs directly inhibit the kinase
activity of Bcr-Abl.
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Caption: Bcr-Abl signaling pathway and inhibition by PD 173955 analogs.
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Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion,
migration, and proliferation. Its aberrant activation is associated with cancer progression and
metastasis. PD 173955 is also a potent inhibitor of Src kinase.
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Caption: Src kinase signaling pathway and its inhibition.

Amyloid Precursor Protein (APP) Processing Pathway

In the context of Alzheimer's disease, the amyloidogenic processing of APP by [3-secretase
(BACE1) and y-secretase leads to the production of amyloid- (AB) peptides. Certain kinase-
inactive analogs of PD 173955 have been shown to reduce AP production by modulating
BACEL1 activity.
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Caption: Amyloidogenic processing of APP and modulation by PD 173955 analogs.

General Synthesis Workflow

The synthesis of the described PD 173955 analog follows a logical workflow, beginning with
commercially available starting materials and proceeding through key transformations to the
final product.
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Caption: General workflow for the synthesis of a PD 173955 analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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